molecular formula C15H12N2O2S B2654592 N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034579-69-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2654592
CAS RN: 2034579-69-4
M. Wt: 284.33
InChI Key: BDQGNTOAUXXKNU-UHFFFAOYSA-N
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Description

“N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a furan, a pyridine, and a thiophene . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The compound contains several functional groups that would give characteristic signals in an NMR spectrum .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of heterocyclic compounds incorporating furan, pyridine, and thiophene rings have been explored in various contexts. For example, El’chaninov and Aleksandrov (2017) detailed the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide and its derivatives, which undergo electrophilic substitution reactions, highlighting the reactivity of furan-containing carboxamides towards forming complex heterocycles (El’chaninov & Aleksandrov, 2017). Similarly, the synthesis of N-glycosyl-thiophene-2-carboxamides explored by Rawe et al. (2006) suggests the potential for bioactive compound development, leveraging the thiophene-2-carboxamide moiety for biological activity modulation (Rawe et al., 2006).

Biological Applications

Research on compounds structurally related to N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide often explores their biological applications. For instance, the study of novel dicationic imidazo[1,2-a]pyridines by Ismail et al. (2004) for their antiprotozoal activity demonstrates the potential for compounds with similar structures to serve as templates for developing new therapeutic agents (Ismail et al., 2004).

Supramolecular Chemistry

The influence of heterocyclic moieties on crystal packing and the supramolecular architecture of compounds is another area of interest. Rahmani et al. (2016) investigated the supramolecular effects of aromaticity in furan and thiophene carboxamide compounds, which could inform the design of materials based on this compound for specific optical or electronic properties (Rahmani et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or activities .

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(14-4-2-8-20-14)17-10-11-5-6-12(16-9-11)13-3-1-7-19-13/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQGNTOAUXXKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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